Glc(a1-2)[Glc(a1-3)][Glc(a1-4)]Glc(a1-2)[Glc(a1-3)][Glc(a1-4)][Glc(a1-5)][Glc(b1-6)]aldehydo-Glc
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Overview
Description
Maltononaose is an oligosaccharide composed of nine α-1,4-linked glucose molecules . It is a linear carbohydrate that plays a significant role in various biochemical processes. This compound is often used as a substrate in enzymatic studies to understand the cleavage distribution and enzyme kinetics of specific amylases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Maltononaose can be synthesized through the coupling reaction of cyclomaltodextrinase . This enzymatic method involves the use of cyclodextrin-hydrolyzing enzymes to produce maltononaose from smaller glucose units. The reaction conditions typically include a controlled temperature and pH to optimize enzyme activity .
Industrial Production Methods
In industrial settings, maltononaose is produced using biocatalysts such as α-amylases and glucoamylases . These enzymes facilitate the hydrolysis of starch to produce maltononaose. The process involves the use of immobilized enzymes to enhance the efficiency and yield of the production .
Chemical Reactions Analysis
Types of Reactions
Maltononaose undergoes various chemical reactions, including hydrolysis, oxidation, and enzymatic cleavage .
Common Reagents and Conditions
Hydrolysis: Typically carried out using acids or enzymes like α-amylase and glucoamylase.
Oxidation: Can be performed using oxidizing agents such as hydrogen peroxide under controlled conditions.
Major Products Formed
Scientific Research Applications
Maltononaose has a wide range of applications in scientific research:
Mechanism of Action
Maltononaose exerts its effects primarily through its interaction with specific enzymes. It binds to the active sites of enzymes like α-amylase and glucoamylase, facilitating the hydrolysis of starch into smaller glucose units . This interaction is crucial for understanding the enzyme’s subsite affinities and catalytic mechanisms .
Comparison with Similar Compounds
Similar Compounds
Maltooctaose: An oligosaccharide with eight glucose units linked by α-1,4-glycosidic bonds.
Maltotriose: Composed of three glucose units linked by α-1,4-glycosidic bonds.
Uniqueness of Maltononaose
Maltononaose is unique due to its longer chain length, which provides more binding sites for enzymes. This makes it an ideal substrate for studying enzyme kinetics and subsite affinities . Its ability to form specific cleavage products also makes it valuable in various industrial applications .
Properties
Molecular Formula |
C54H92O46 |
---|---|
Molecular Weight |
1477.3 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C54H92O46/c55-1-11-21(64)28(71)35(78)47(86-11)85-10-20(95-48-36(79)29(72)22(65)12(2-56)87-48)44(98-51-39(82)32(75)25(68)15(5-59)90-51)42(96-49-37(80)30(73)23(66)13(3-57)88-49)18(8-62)93-54-46(100-53-41(84)34(77)27(70)17(7-61)92-53)45(99-52-40(83)33(76)26(69)16(6-60)91-52)43(19(9-63)94-54)97-50-38(81)31(74)24(67)14(4-58)89-50/h8,11-61,63-84H,1-7,9-10H2/t11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54+/m1/s1 |
InChI Key |
KNBVLVBOKWRYEP-VOTZUFKISA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
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